2-(2-(2,4-dibromophenoxy)acetamido)benzamide
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Overview
Description
2-(2-(2,4-dibromophenoxy)acetamido)benzamide is an organic compound that features a benzamide core with a 2,4-dibromophenoxy group and an acetamido group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-dibromophenoxy)acetamido)benzamide typically involves the following steps:
Formation of 2,4-dibromophenoxyacetic acid: This can be achieved by brominating phenoxyacetic acid using bromine in the presence of a catalyst.
Conversion to 2,4-dibromophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The acyl chloride is reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-dibromophenoxy)acetamido)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and acetamido groups can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Oxidized derivatives of the phenoxy and acetamido groups.
Reduction: Reduced forms of the phenoxy and acetamido groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays.
Industrial Chemistry: It can be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-dibromophenoxy)acetamido)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dibromophenoxy)acetonitrile
- 2-(2,4-dibromophenoxy)acetyl chloride
- 2-(2,4-dibromophenoxy)acetamide
Uniqueness
2-(2-(2,4-dibromophenoxy)acetamido)benzamide is unique due to the presence of both the 2,4-dibromophenoxy group and the acetamido group attached to a benzamide core
Properties
IUPAC Name |
2-[[2-(2,4-dibromophenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O3/c16-9-5-6-13(11(17)7-9)22-8-14(20)19-12-4-2-1-3-10(12)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCLQVYVGNTFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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